molecular formula C6H3BrINO B1375926 5-Bromo-2-iodonicotinaldehyde CAS No. 1289096-50-9

5-Bromo-2-iodonicotinaldehyde

Cat. No.: B1375926
CAS No.: 1289096-50-9
M. Wt: 311.9 g/mol
InChI Key: YNBGXJXJJFOUNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodonicotinaldehyde is an organic compound with the molecular formula C6H3BrINO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are substituted with bromine and iodine, respectively

Biochemical Analysis

Biochemical Properties

5-Bromo-2-iodonicotinaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The interactions between this compound and biomolecules are primarily mediated through its halogen atoms, which can form halogen bonds with amino acid residues in the active sites of enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition or activation. The halogen atoms in this compound can form halogen bonds with specific amino acid residues, thereby stabilizing the enzyme-inhibitor complex and preventing substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are particularly relevant in in vitro and in vivo studies, where the sustained presence of the compound can influence experimental outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation and reduction reactions, leading to the formation of various metabolites . The metabolic pathways of this compound are influenced by the presence of specific enzymes, such as cytochrome P450 oxidases, which catalyze the oxidation of the compound . Additionally, the interaction of this compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), can modulate its metabolic flux and influence the levels of its metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and binding proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting sequences in its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within the cell . The subcellular localization of this compound is crucial for its function, as it determines the specific biochemical pathways and cellular processes that it can modulate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodonicotinaldehyde typically involves the halogenation of nicotinaldehyde. One common method is the sequential bromination and iodination of nicotinaldehyde. The process begins with the bromination of nicotinaldehyde using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-nicotinaldehyde is then subjected to iodination using iodine and a catalyst such as copper(II) sulfate in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodonicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and alkynes in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Various substituted nicotinaldehydes depending on the nucleophile used.

    Coupling Products: Biaryl or alkyne-substituted derivatives.

    Oxidation Products: 5-Bromo-2-iodonicotinic acid.

    Reduction Products: 5-Bromo-2-iodonicotinalcohol.

Scientific Research Applications

5-Bromo-2-iodonicotinaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloronicotinaldehyde
  • 5-Bromo-2-fluoronicotinaldehyde
  • 5-Iodo-2-nitronicotinaldehyde

Comparison

5-Bromo-2-iodonicotinaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can enhance its utility in cross-coupling reactions and increase its potential as a pharmacophore in drug design .

Properties

IUPAC Name

5-bromo-2-iodopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBGXJXJJFOUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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